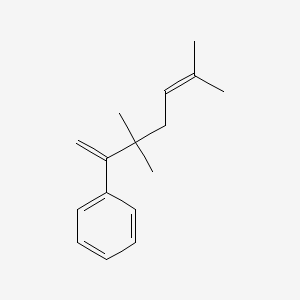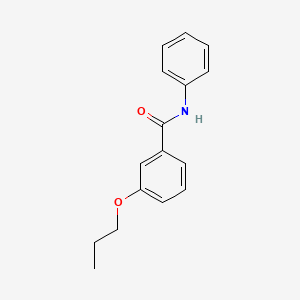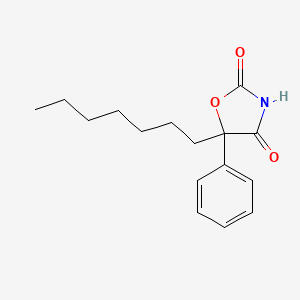![molecular formula C19H32NO3P B14224610 [3-Amino-5-(4-octylphenyl)pent-1-en-1-yl]phosphonic acid CAS No. 596819-82-8](/img/structure/B14224610.png)
[3-Amino-5-(4-octylphenyl)pent-1-en-1-yl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-Amino-5-(4-octylphenyl)pent-1-en-1-yl]phosphonic acid: is a complex organic compound characterized by the presence of an amino group, a phosphonic acid group, and a phenyl ring substituted with an octyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-Amino-5-(4-octylphenyl)pent-1-en-1-yl]phosphonic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenyl Ring Substituent: The octyl chain is introduced to the phenyl ring through a Friedel-Crafts alkylation reaction.
Amino Group Introduction: The amino group is introduced via a nucleophilic substitution reaction.
Phosphonic Acid Group Addition: The phosphonic acid group is added through a Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine oxide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-Amino-5-(4-octylphenyl)pent-1-en-1-yl]phosphonic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between phosphonic acids and biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
The compound’s potential medicinal applications include its use as a precursor for drug development. Its ability to undergo various chemical reactions makes it a versatile starting material for synthesizing pharmacologically active compounds.
Industry
In industry, this compound can be used in the production of specialty chemicals. Its unique properties make it suitable for use in coatings, adhesives, and other materials.
Mécanisme D'action
The mechanism of action of [3-Amino-5-(4-octylphenyl)pent-1-en-1-yl]phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it useful in chelation therapy. The amino group can participate in hydrogen bonding, influencing the compound’s biological activity. The phenyl ring and octyl chain contribute to the compound’s hydrophobic interactions, affecting its solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-Amino-5-(4-hexylphenyl)pent-1-en-1-yl]phosphonic acid: Similar structure but with a hexyl chain instead of an octyl chain.
[3-Amino-5-(4-decylphenyl)pent-1-en-1-yl]phosphonic acid: Similar structure but with a decyl chain instead of an octyl chain.
[3-Amino-5-(4-butylphenyl)pent-1-en-1-yl]phosphonic acid: Similar structure but with a butyl chain instead of an octyl chain.
Uniqueness
The uniqueness of [3-Amino-5-(4-octylphenyl)pent-1-en-1-yl]phosphonic acid lies in its specific combination of functional groups and the length of the octyl chain. This combination provides distinct chemical and physical properties, making it particularly useful in applications requiring specific hydrophobic and hydrophilic balance.
Propriétés
Numéro CAS |
596819-82-8 |
|---|---|
Formule moléculaire |
C19H32NO3P |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
[3-amino-5-(4-octylphenyl)pent-1-enyl]phosphonic acid |
InChI |
InChI=1S/C19H32NO3P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20)15-16-24(21,22)23/h9-12,15-16,19H,2-8,13-14,20H2,1H3,(H2,21,22,23) |
Clé InChI |
AONXTKKEEFAPQB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)CCC(C=CP(=O)(O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Amino-N-[2-(dimethylamino)ethyl]-N-methylpyridine-3-carboxamide](/img/structure/B14224543.png)

![N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide](/img/structure/B14224562.png)



![Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14224588.png)
![2,7-Bis(5'-hexyl[2,2'-bithiophen]-5-yl)-9H-fluoren-9-one](/img/structure/B14224592.png)

![Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14224618.png)

![N-[2-(5-methylpyridin-2-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14224635.png)
